![molecular formula C17H28N4O2 B145600 叔丁基4-{3-[(丙-2-基)氨基]吡啶-2-基}哌嗪-1-甲酸酯 CAS No. 136818-14-9](/img/structure/B145600.png)

叔丁基4-{3-[(丙-2-基)氨基]吡啶-2-基}哌嗪-1-甲酸酯

描述

The compound tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a pyridinyl moiety with an isopropylamino substituent. Piperazine derivatives are of significant interest due to their biological activities and their role as intermediates in the synthesis of various pharmaceutical compounds.

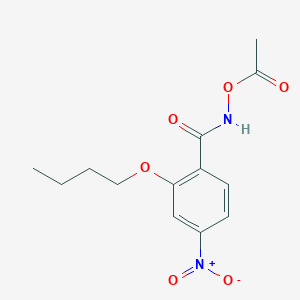

Synthesis Analysis

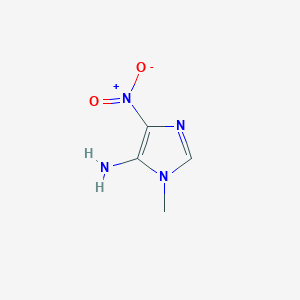

The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% success rate . Similarly, other derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, were synthesized through condensation reactions . These methods highlight the versatility of piperazine chemistry and the ability to introduce various functional groups to the core structure.

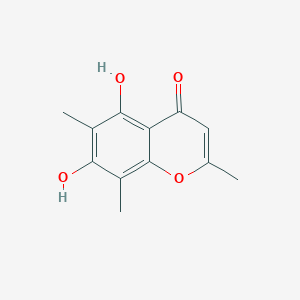

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis, revealing a linear shape and a two-dimensional zig-zag architecture . The crystal structure of other derivatives, such as tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, showed that the piperazine ring adopts a chair conformation, and the molecules are linked into chains via hydrogen bonds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for further functionalization or for the synthesis of target molecules. The reactivity of these compounds can be influenced by the substituents attached to the piperazine ring. For instance, the presence of a tert-butoxy group can affect the electron density and steric hindrance, thereby influencing the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be tailored by modifying the substituents on the piperazine ring. For example, the introduction of a fluorophenyl group can impact the compound's lipophilicity, which is important for drug design . The crystal packing and intermolecular interactions, as analyzed through Hirshfeld surface analysis, provide insights into the solid-state properties of these compounds .

科学研究应用

在不对称合成中的应用

叔丁基4-{3-[(丙-2-基)氨基]吡啶-2-基}哌嗪-1-甲酸酯及其相关化合物在不对称合成领域具有重要意义。一个突出的应用涉及使用叔丁基磺酰胺,这是一种手性磺酰胺,被认为是胺及其衍生物立体选择性合成的黄金标准。该化合物广泛用于通过亚磺酰亚胺进行不对称 N-杂环合成,为结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合变体提供了合成途径,这些变体是许多天然产物和治疗相关化合物中的关键结构基序 (Philip 等人,2020)。

参与治疗剂的合成

叔丁基4-{3-[(丙-2-基)氨基]吡啶-2-基}哌嗪-1-甲酸酯的化学结构表明其在治疗剂合成中的潜在作用。例如,它与用于合成治疗剂 Vandetanib 的化合物密切相关,其中分析了结构修饰和合成路线以适用于工业生产 (Mi,2015)。

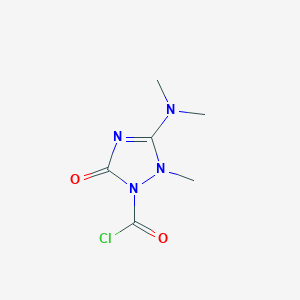

对中枢神经系统药物合成的贡献

该化合物还与中枢神经系统 (CNS) 作用药物的合成有关。包含氮、硫和氧等元素的杂环化合物在形成吡啶等结构中至关重要,吡啶是影响中枢神经系统的药物中的核心成分。这些化合物中的化学基团范围很广,从吡喃到苯并咪唑,表明它们在中枢神经系统药物合成中的广泛应用 (Saganuwan,2017)。

在二肽基肽酶 IV 抑制剂中的作用

此外,与叔丁基4-{3-[(丙-2-基)氨基]吡啶-2-基}哌嗪-1-甲酸酯结构相关的化合物存在于二肽基肽酶 IV (DPP IV) 抑制剂中。这些抑制剂在治疗 2 型糖尿病方面具有重要意义,因为 DPP IV 是该疾病的一个经过验证的靶点。这些抑制剂的结构围绕哌啶和哌嗪等化学基团,展示了此类结构在治疗应用中的相关性 (Mendieta、Tarragó 和 Giralt,2011)。

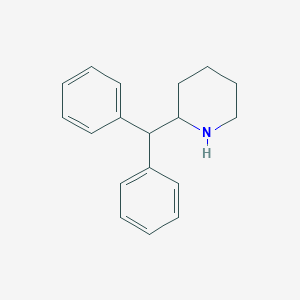

在药效团研究中的意义

芳基环烷基胺,包括苯基哌啶和哌嗪,是许多抗精神病药物中的中心药效团。这些结构,包括叔丁基4-{3-[(丙-2-基)氨基]吡啶-2-基}哌嗪-1-甲酸酯,对 D2 样受体的结合亲和力的效力和选择性做出了重大贡献,表明它们在药效团研究和药物设计中的作用 (Sikazwe 等人,2009)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-13(2)19-14-7-6-8-18-15(14)20-9-11-21(12-10-20)16(22)23-17(3,4)5/h6-8,13,19H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRYJHUUNFUCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440143 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136818-14-9 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)

![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)